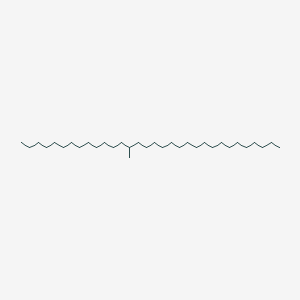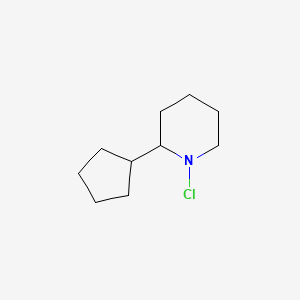
1-Chloro-2-cyclopentylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-cyclopentylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a chlorine atom attached to the second carbon of the piperidine ring and a cyclopentyl group attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopentylpiperidine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 1-chloro-2-piperidone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the chlorination of 2-cyclopentylpiperidine using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-cyclopentylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-cyclopentylpiperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2-cyclopentylpiperidine.
Oxidation Reactions: N-oxides and other oxidized forms.
Reduction Reactions: 2-cyclopentylpiperidine and its derivatives.
Applications De Recherche Scientifique
1-Chloro-2-cyclopentylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-cyclopentylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
2-Chloropiperidine: Similar in structure but lacks the cyclopentyl group.
1-Chloro-2-methylpiperidine: Contains a methyl group instead of a cyclopentyl group.
2-Cyclopentylpiperidine: Lacks the chlorine atom.
Uniqueness: 1-Chloro-2-cyclopentylpiperidine is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
58040-50-9 |
|---|---|
Formule moléculaire |
C10H18ClN |
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
1-chloro-2-cyclopentylpiperidine |
InChI |
InChI=1S/C10H18ClN/c11-12-8-4-3-7-10(12)9-5-1-2-6-9/h9-10H,1-8H2 |
Clé InChI |
KAMRJXUWKFJLCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCCCN2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


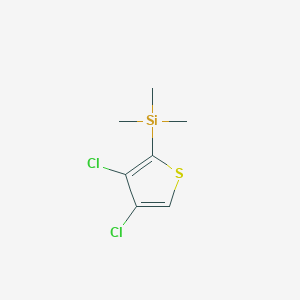
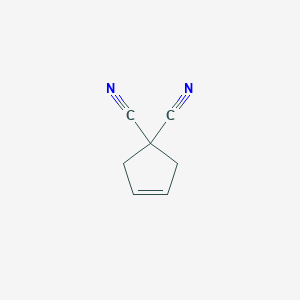
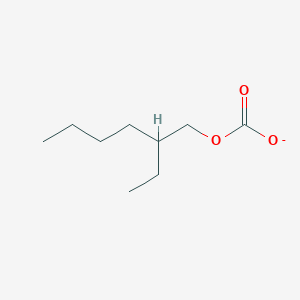
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
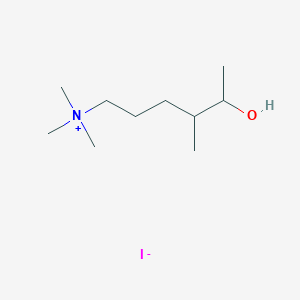
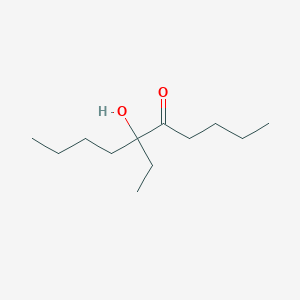
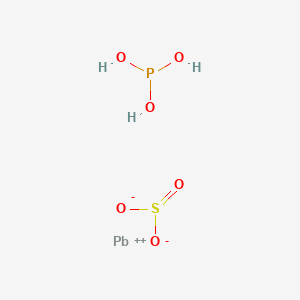
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
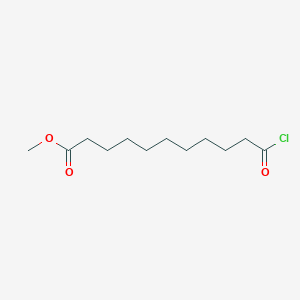
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
